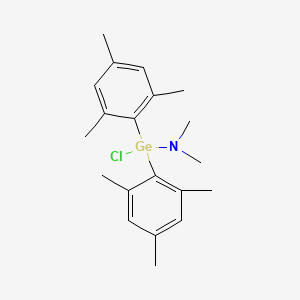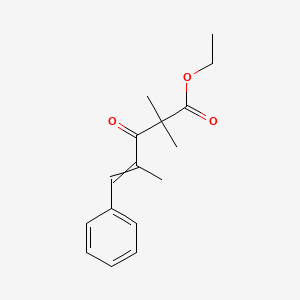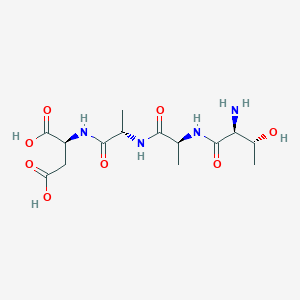![molecular formula C11H8Cl2N2O B12583000 2-[(2,6-Dichlorophenyl)methoxy]pyrazine CAS No. 642084-48-8](/img/structure/B12583000.png)
2-[(2,6-Dichlorophenyl)methoxy]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dichlorophenyl)methoxy]pyrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a 2,6-dichlorophenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)methoxy]pyrazine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrazine in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dichlorobenzyl chloride and pyrazine.
Reaction Conditions: Reflux in the presence of a base such as potassium carbonate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Dichlorophenyl)methoxy]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2,6-Dichlorophenyl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dichlorophenyl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,6-Dichlorophenyl)methoxy]ethanol
- 2-[(2,6-Dichlorophenyl)methoxy]benzene
Uniqueness
2-[(2,6-Dichlorophenyl)methoxy]pyrazine is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
642084-48-8 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O |
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
2-[(2,6-dichlorophenyl)methoxy]pyrazine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-2-1-3-10(13)8(9)7-16-11-6-14-4-5-15-11/h1-6H,7H2 |
Clé InChI |
MNBHIRAJVLKIQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC2=NC=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)

![2-Pyrrolidinone, 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12582929.png)


![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)

![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)
methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)


![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
